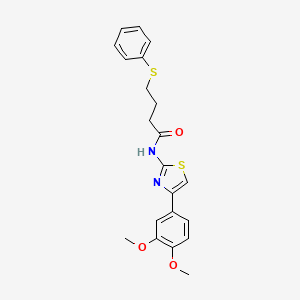

![molecular formula C21H25BrN2O4S B2504030 4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922050-42-8](/img/structure/B2504030.png)

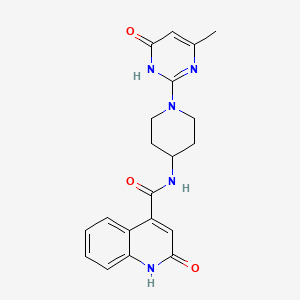

4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide" is a complex organic molecule that falls within the category of benzenesulfonamides. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The structure of the compound suggests that it may have interesting interactions with biological systems due to the presence of a bromine atom and a tetrahydrobenzo[b][1,4]oxazepine moiety, which could influence its binding affinity to certain enzymes or receptors.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the formation of key intermediates through reactions with substituted benzaldehydes or anilines, followed by further functionalization. For example, the synthesis of various sulfonamide derivatives has been reported starting from substituted benzaldehydes and hydrazinobenzenesulfonamide , or from N-benzoyl-2-(cyclohex-2-en-1-yl)aniline . These methods typically involve multiple steps, including condensation, cyclization, and substitution reactions, to introduce the desired functional groups and achieve the final compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be characterized using spectroscopic techniques such as NMR and FT-IR, as well as through crystallographic studies . The presence of a bromine atom in the molecule can significantly influence the molecular packing and intermolecular interactions within the crystal lattice . Hirshfeld surface analysis and fingerprint plots can provide insights into the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including those that lead to the formation of Schiff bases through the condensation with aldehydes . The reactivity of the sulfonamide group can also be exploited to introduce additional substituents or to form heterocyclic structures, as seen in the synthesis of tetrazole derivatives . The bromine atom in the compound can act as a good leaving group or participate in electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the aromatic rings. Computational studies, including Density Functional Theory (DFT) calculations, can predict these properties and provide insights into the electronic structure, charge distribution, and potential sites for nucleophilic or electrophilic attack . Experimental studies complement these computational predictions and can confirm the molecular structure and properties through various spectroscopic and analytical techniques .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

Research on benzene sulfonamide derivatives, particularly those involving zinc(II) phthalocyanine with benzenesulfonamide substituents, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit desirable properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. Their effectiveness in generating singlet oxygen upon light activation suggests their utility in targeting cancer cells while minimizing damage to surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

The synthesis of new benzene sulfonamide derivatives has also been reported for their antimicrobial activities. Compounds with benzene sulfonamide linked to various heterocyclic moieties have shown significant antimicrobial effects. This suggests their potential in the development of new antimicrobial agents, addressing the increasing concern of antibiotic resistance. Such compounds could provide a new avenue for therapeutic intervention against bacterial infections (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

Enzyme Inhibition and Molecular Docking Studies

Further research into benzene sulfonamide derivatives involves their role in enzyme inhibition and molecular docking studies. These studies provide valuable insights into the interaction of these compounds with biological targets, offering a basis for the design of drugs with improved efficacy and selectivity. Such compounds have been explored for their inhibitory effects on enzymes like carbonic anhydrase, which is significant in the context of conditions like glaucoma, edema, and certain neurological disorders (Alyar et al., 2018).

Supramolecular Architectures

The structural characterization of benzene sulfonamide compounds also extends to their supramolecular architectures. Studies focusing on the crystal structures and intermolecular interactions of these compounds contribute to the understanding of their physicochemical properties and their implications in material science, offering potential applications in the development of molecular sensors, optoelectronic devices, and more (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKHYSWMQPWHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

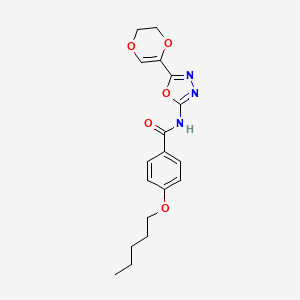

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

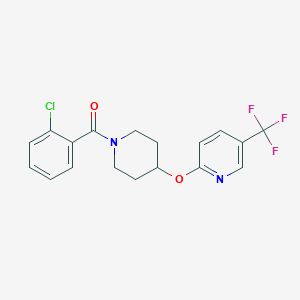

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

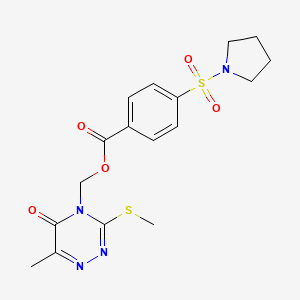

methanone](/img/structure/B2503964.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)